molecular formula C17H16BrClN2O2 B3511513 2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B3511513
M. Wt: 395.7 g/mol
InChI Key: JJHJYZYJGZTXKY-UHFFFAOYSA-N
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Description

2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide structure, a chlorine atom at the 3-position, and a morpholine ring attached to the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position.

    Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the 3-position.

    Morpholine Substitution: Finally, the chlorinated intermediate undergoes a substitution reaction with morpholine to attach the morpholine ring at the 4-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in industrial processes, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    2-bromo-N-[3-chloro-4-(piperazin-1-yl)phenyl]benzamide: Similar structure but with a piperazine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide imparts unique properties to the compound, such as its specific binding affinity to certain biological targets and its potential for forming hydrogen bonds. These properties can influence its biological activity and make it distinct from similar compounds with different ring structures.

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-14-4-2-1-3-13(14)17(22)20-12-5-6-16(15(19)11-12)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHJYZYJGZTXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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